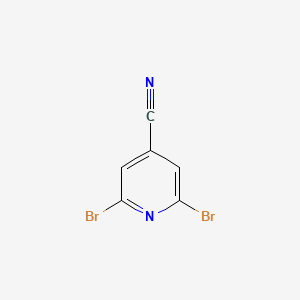

2,6-Dibromo-4-cianopiridina

Descripción general

Descripción

2,6-Dibromo-4-cyanopyridine is a useful research compound. Its molecular formula is C6H2Br2N2 and its molecular weight is 261.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,6-Dibromo-4-cyanopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dibromo-4-cyanopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Protodesboronación Catalítica

2,6-Dibromo-4-cianopiridina se utiliza en la protodesboronación catalítica de ésteres borónicos de pinacol . Este proceso implica un enfoque radical y se combina con una homologación Matteson–CH2–, permitiendo una hidrometilación formal de alquenos anti-Markovnikov . Esta es una transformación valiosa que se ha aplicado a (−)-Δ8-THC y colesterol protegidos con metoxi .

Síntesis de Colorantes Azo Dispersos

This compound es un intermedio importante en la síntesis de colorantes azo dispersos . Se ha desarrollado un proceso verde para la preparación de 2,6-dibromo-4-nitroanilina a partir de 4-nitroanilina utilizando sales bromuro-bromato 2:1 en un medio ácido acuoso a temperatura ambiente .

Síntesis Total Formal

El proceso de protodesboronación que involucra this compound se ha utilizado en la síntesis total formal de δ-®-coniceína e indolizidina 209B .

Síntesis Orgánica

Los compuestos organoboro son bloques de construcción muy valiosos en la síntesis orgánica . El proceso de protodesboronación que involucra this compound se puede utilizar para acceder a estos bloques de construcción B .

Desboronación Funcionalizante

En contraste con los muchos protocolos disponibles sobre la desboronación funcionalizante de ésteres borónicos alquílicos, la protodesboronación no está bien desarrollada . El uso de this compound en este proceso puede ayudar a superar este desafío .

Secuencia de Hidrometilación

La secuencia de hidrometilación que involucra this compound se aplicó a (−)-Δ8-THC y colesterol protegidos con metoxi .

Mecanismo De Acción

Target of Action

The primary target of 2,6-Dibromo-4-cyanopyridine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with palladium, a metal catalyst, in this process .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 2,6-Dibromo-4-cyanopyridine participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 2,6-Dibromo-4-cyanopyridine . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with its targets leads to changes in the formation of carbon–carbon bonds .

Result of Action

The result of 2,6-Dibromo-4-cyanopyridine’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds, expanding the scope of possible reactions and products in organic synthesis .

Action Environment

The action of 2,6-Dibromo-4-cyanopyridine is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, for instance, benefits from exceptionally mild and functional group tolerant reaction conditions . The stability of the compound and its readiness for preparation also contribute to its efficacy . .

Actividad Biológica

2,6-Dibromo-4-cyanopyridine (DBCP) is a compound of significant interest in medicinal chemistry and organic synthesis due to its diverse biological activities and applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C6H2Br2N2

- Molecular Weight : 261.9 g/mol

- CAS Number : 408352-58-9

DBCP primarily acts through its involvement in the Suzuki–Miyaura (SM) cross-coupling reaction , which is pivotal in forming carbon–carbon bonds. This reaction is facilitated by metal catalysts and is characterized by mild conditions that tolerate various functional groups. The biochemical pathways affected by DBCP are crucial for synthesizing complex organic molecules, particularly in pharmaceuticals .

Anticancer Activity

Recent studies have highlighted DBCP's potential as an anticancer agent. A series of derivatives based on the cyanopyridine scaffold have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds derived from DBCP were tested for their ability to induce apoptosis in human cancer cells, showing significant increases in early and late apoptotic cells .

Table 1: Cytotoxicity of DBCP Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5c | PC-3 | 53 |

| 5e | MDA-MB-231 | 30 |

| 5e | HepG2 | 66 |

These results indicate that DBCP derivatives can effectively reduce survivin expression, a key protein involved in inhibiting apoptosis, thereby promoting cell death in cancer cells .

Antiviral Activity

While the primary focus has been on anticancer properties, some studies have also explored the antiviral potential of DBCP derivatives. However, many compounds did not exhibit significant antiviral activity against a broad panel of viruses . This suggests that while DBCP has promising applications in oncology, its efficacy as an antiviral agent may be limited.

Case Studies

- Cytotoxicity Assessment : A study investigated the cytotoxic effects of DBCP on various cancer cell lines using flow cytometry. The results indicated a marked increase in G2/M phase arrest, suggesting that DBCP derivatives may interfere with cell cycle progression .

- Survivin Modulation : Another research effort focused on the ability of DBCP derivatives to modulate survivin levels in cancer cells. The compounds displayed a concentration-dependent reduction in survivin expression, which is associated with enhanced apoptosis .

Research Findings

- Synthesis of Derivatives : Various derivatives of DBCP have been synthesized to enhance its biological activity. For example, modifications at the 3-position of the pyridine ring led to improved anticancer properties compared to unsubstituted variants .

- Structure-Activity Relationship (SAR) : Research has shown that specific substitutions on the pyridine ring significantly influence biological activity. The presence of electron-withdrawing groups often enhances cytotoxicity against cancer cells .

Propiedades

IUPAC Name |

2,6-dibromopyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2N2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDCLINNOKFXQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356208 | |

| Record name | 2,6-DIBROMO-4-CYANOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408352-58-9 | |

| Record name | 2,6-DIBROMO-4-CYANOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromopyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.